{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate
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Overview
Description
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both difluorobenzyl and acetylamino groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzylamine with an appropriate ester or acid chloride to form the intermediate compound. This intermediate is then reacted with 4-(acetylamino)benzoic acid or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl ketones, while reduction can produce difluorobenzyl alcohols .
Scientific Research Applications
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate involves its interaction with specific molecular targets. The difluorobenzyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The acetylamino group can also contribute to the compound’s activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of the compound, known for its use in various chemical reactions.
4-(Acetylamino)benzoic acid: Another precursor, commonly used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 4-acetamidobenzoate stands out due to the combination of difluorobenzyl and acetylamino groups, which impart unique chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-acetamidobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O4/c1-11(23)22-15-6-3-12(4-7-15)18(25)26-10-17(24)21-9-13-2-5-14(19)8-16(13)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEJJNMVBXZDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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